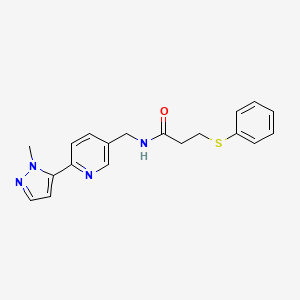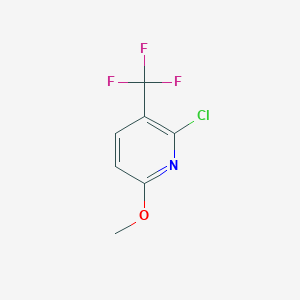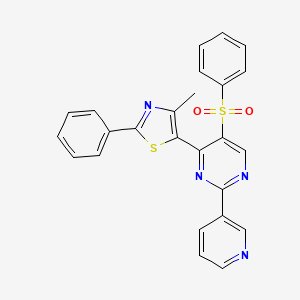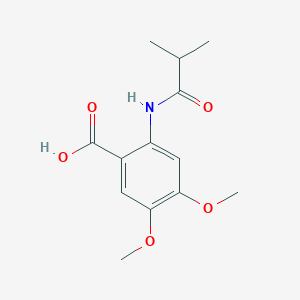![molecular formula C18H19BrN2O B2415883 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2320209-68-3](/img/structure/B2415883.png)
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopropylpyridinyl moiety, and a propanamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
The synthesis of 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide typically involves several steps, starting with the preparation of the bromophenyl and cyclopropylpyridinyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to achieve large-scale synthesis efficiently.
化学反应分析
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia, leading to the formation of substituted derivatives.
Hydrolysis: The amide linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
When compared to similar compounds, 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide stands out due to its unique combination of structural features. Similar compounds may include:
3-(2-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide: Differing by the presence of a chlorine atom instead of bromine.
3-(2-bromophenyl)-N-((6-methylpyridin-3-yl)methyl)propanamide: Differing by the presence of a methyl group instead of a cyclopropyl group.
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)butanamide: Differing by the length of the carbon chain in the amide linkage.
These comparisons highlight the unique aspects of this compound, such as its specific substituents and structural configuration, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOARDZOICLAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)
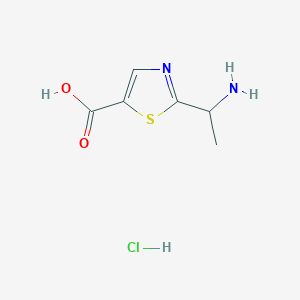
![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
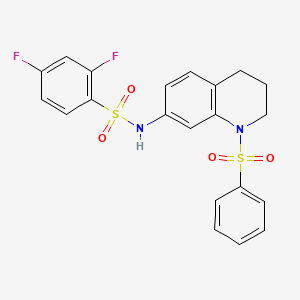
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
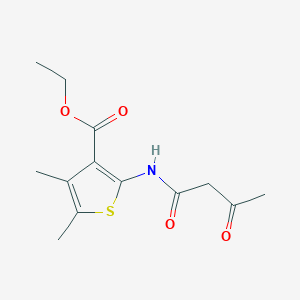
![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)
